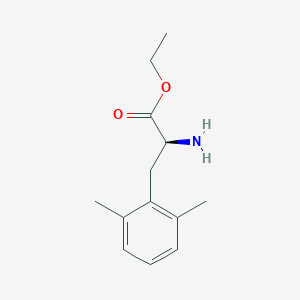

Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate

説明

Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate is a chiral compound with significant importance in various fields of chemistry and biology. This compound is known for its unique structural features, which include an ethyl ester group, an amino group, and a dimethylphenyl group attached to a propanoate backbone. The stereochemistry of the compound, indicated by the (2S) configuration, plays a crucial role in its reactivity and interactions with biological systems.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reaction of 2,6-dimethylphenylacetonitrile with ethyl chloroformate in the presence of a base, followed by hydrogenation to introduce the amino group. The reaction conditions, such as temperature and solvent, are carefully controlled to optimize yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often employs large-scale catalytic processes. Enzyme-catalyzed reactions, such as lipase-catalyzed hydrolysis, are also used to achieve high enantioselectivity and efficiency. These methods are preferred due to their environmental benefits and cost-effectiveness .

化学反応の分析

Types of Reactions

Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.

Major Products

The major products formed from these reactions include imines, alcohols, and amides, depending on the specific reaction conditions and reagents used .

科学的研究の応用

Medicinal Chemistry Applications

1.1. Antiviral Properties

Recent studies have highlighted the compound's role in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV. Compounds derived from ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate exhibit promising antiviral activity against wild-type and resistant strains of the virus, showcasing improved solubility and potency compared to existing treatments .

1.2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of this compound demonstrate significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that these compounds could serve as potential candidates for developing new antibiotics to combat resistant pathogens .

Synthesis and Intermediary Role

2.1. Synthesis of Pharmaceutical Intermediates

this compound is utilized as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are often involved in producing optically active amino acids and other biologically relevant molecules, which are crucial for developing new therapeutic agents .

2.2. Process Optimization

Innovative synthetic routes have been developed to enhance the yield and purity of this compound derivatives. These processes often involve optimizing reaction conditions such as temperature, pH, and reaction time to maximize output while ensuring the integrity of the compound .

Case Study 1: Development of NNRTIs

A study focused on synthesizing NNRTIs derived from this compound revealed that modifications to the core structure significantly influenced antiviral activity. The most potent derivatives exhibited low nanomolar activity against resistant HIV strains, indicating a strong potential for clinical application .

Case Study 2: Antibacterial Evaluation

In another investigation, several derivatives were synthesized and tested for their antibacterial efficacy against multidrug-resistant strains. The results demonstrated that certain modifications led to enhanced antimicrobial activity, with some compounds achieving MIC values lower than those of established antibiotics .

Data Table: Summary of Biological Activities

作用機序

The mechanism of action of Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the target and context .

類似化合物との比較

Similar Compounds

Ethyl (2R)-2-amino-3-(2,6-dimethylphenyl)propanoate: The enantiomer of the compound, differing only in stereochemistry.

Methyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate: Similar structure but with a methyl ester group instead of an ethyl ester.

Ethyl (2S)-2-amino-3-(3,5-dimethylphenyl)propanoate: Similar structure but with different positions of the methyl groups on the phenyl ring.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the ethyl ester group, which influences its reactivity and interactions with biological systems. This uniqueness makes it a valuable compound in various research and industrial applications .

生物活性

Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides an in-depth analysis of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

This compound is an amino acid derivative characterized by its chiral center and the presence of a bulky 2,6-dimethylphenyl group. Its structure allows for interactions with various biological targets, making it a valuable compound in drug development.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The compound's stereochemistry enables it to fit into active sites of enzymes, modulating their activity through:

- Enzyme Inhibition/Activation : The compound can act as an inhibitor or activator depending on the target enzyme and the context of interaction.

- Receptor Binding : It has shown potential in binding to specific receptors involved in neurological pathways, which could lead to therapeutic effects in conditions like pain and inflammation.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Case Studies

- Antichlamydial Activity : A study investigated the antichlamydial properties of compounds related to this compound. Results indicated that these compounds affected chlamydial inclusion numbers and morphology in infected cells, suggesting potential for drug development targeting this pathogen .

- Antimicrobial Spectrum : Research evaluated the antimicrobial spectrum of compounds similar to this compound against Gram-positive and Gram-negative bacteria. The findings highlighted a broad spectrum of activity, indicating its utility as a lead compound for developing new antibiotics .

- Toxicity Studies : Toxicity assessments conducted on human cell lines revealed that derivatives of this compound did not exhibit significant cytotoxicity, making them promising candidates for further pharmaceutical development .

Synthesis and Applications

This compound can be synthesized through various chemical reactions including:

- Reduction : The ester group can be reduced to an alcohol using lithium aluminum hydride.

- Substitution Reactions : The amino group can engage in nucleophilic substitution reactions to form amides or other derivatives.

This compound serves as a chiral building block in organic synthesis and has applications in the pharmaceutical industry for developing drugs targeting neurological and inflammatory conditions.

特性

IUPAC Name |

ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-4-16-13(15)12(14)8-11-9(2)6-5-7-10(11)3/h5-7,12H,4,8,14H2,1-3H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FICRZKGICSYWJD-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=C(C=CC=C1C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=C(C=CC=C1C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。